3-(2-Methoxyethanesulfonyl)azetidine Improves Calculated Lipophilicity (LogP) by 1.7 Units vs. 3-(Methylsulfonyl)azetidine
The addition of a methoxyethyl tail to the sulfone group significantly increases the predicted partition coefficient (LogP, a key metric for membrane permeability) compared to a simple methyl sulfone analog. This calculated value suggests enhanced permeability and blood-brain barrier (BBB) penetration potential, though this is a class-level inference pending specific experimental validation .
| Evidence Dimension | Predicted LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 (Predicted for 3-(2-Methoxyethanesulfonyl)azetidine) |
| Comparator Or Baseline | -1.3 (Predicted for 3-(Methylsulfonyl)azetidine) |
| Quantified Difference | +1.7 LogP units higher for the target compound |
| Conditions | In silico prediction using XLogP3-AA algorithm via PubChem |
Why This Matters
A higher computed LogP for the methoxyethyl series can guide medicinal chemists toward this building block when designing CNS-penetrant candidates, where permeability is crucial, while the methyl analog might be more suitable for peripheral targets requiring higher aqueous solubility.
- [1] PubChem. Computed Property Data for 3-(2-Methoxyethanesulfonyl)azetidine (CID not available) and 3-(Methylsulfonyl)azetidine (935668-43-2). View Source
